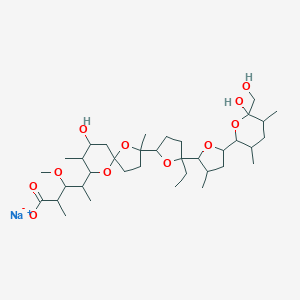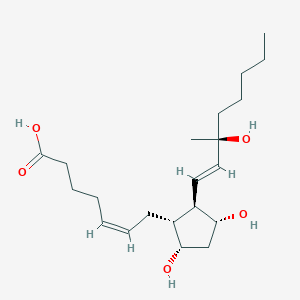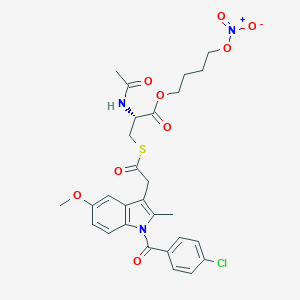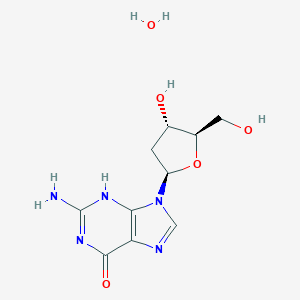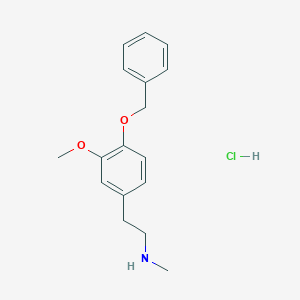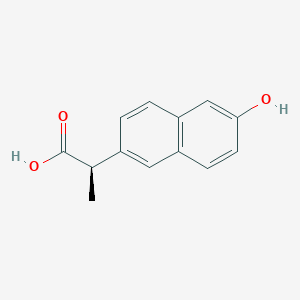
(R)-O-Desmethyl Naproxen
Übersicht
Beschreibung
Synthesis Analysis
(R)-O-Desmethyl Naproxen and its metabolites, including 6-O-desmethylnaproxen, have been synthesized and studied for their chemical properties and biological activities. These compounds have been produced through both enzymatic and chemical synthesis methods, highlighting their significance in drug metabolism and environmental presence (Andersen & Hansen, 1992).
Molecular Structure Analysis
The molecular structure of Naproxen, closely related to (R)-O-Desmethyl Naproxen, has been refined using X-ray diffraction techniques, providing insights into its crystallographic properties and intermolecular interactions (Kim, Song, & Park, 1987).
Chemical Reactions and Properties
The reactivity and chemical properties of (R)-O-Desmethyl Naproxen have been explored through its interactions with various substances, including its role in the formation of complex molecular structures and its environmental detection as a contaminant. These studies underline the compound's environmental impact and its potential for further chemical investigations (Selke, Scheurell, Shah, & Hühnerfuss, 2010).
Physical Properties Analysis
The solubility, volumetric, and compressibility properties of Naproxen, which are relevant to (R)-O-Desmethyl Naproxen, have been studied in various solvents. These studies offer valuable information on the physicochemical characteristics of the drug and its metabolites, aiding in the understanding of their behavior in different environments (Mokhtarpour, Shekaari, Martínez, & Zafarani-Moattar, 2019).
Chemical Properties Analysis
The enantiomeric separation and analysis of Naproxen and its metabolites, including (R)-O-Desmethyl Naproxen, have been achieved through various chromatographic techniques. These studies not only provide insights into the compound's enantiomeric purity but also demonstrate its pharmacokinetic behavior and environmental detection (Andersen & Hansen, 1992; Dionísio et al., 2020).
Wissenschaftliche Forschungsanwendungen
Solubility and Physicochemical Properties
Research has focused on enhancing the solubility of Naproxen by exploring its behavior in various solvents, including deep eutectic solvents (DES). The solubility of Naproxen increases with the concentration of DES and temperature, indicating strong interactions between Naproxen and DES. This finding could improve drug formulation and delivery methods for more efficient therapeutic effects (Mokhtarpour et al., 2019).
Environmental Impact and Degradation
Studies have also examined the environmental impact of Naproxen, including its stability and removal in wastewater treatment processes. An advanced wastewater treatment plant utilizing ultra-filtration, activated charcoal, and reverse osmosis showed efficiency in removing Naproxen, suggesting the potential for improving water purification technologies (Qurie et al., 2014). Additionally, research on the degradation of Naproxen by various chemical processes has provided insights into potential methods for reducing its presence in the environment, thereby mitigating its impact on ecosystems (Arany et al., 2013).
Safety And Hazards
®-Naproxen has several safety considerations. It is harmful if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-(6-hydroxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJUDDGELKXYNO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-O-Desmethyl Naproxen | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

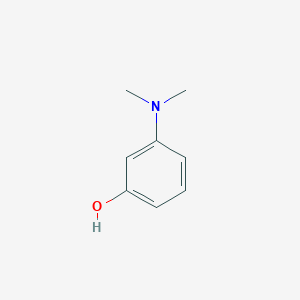
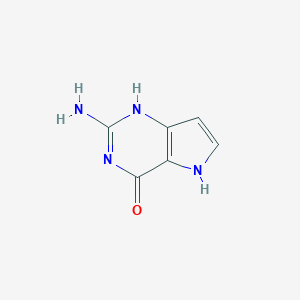


![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)
